molecular formula C5H9ClN4 B580336 2-(Hydrazinylmethyl)pyrazine hydrochloride CAS No. 1263285-94-4

2-(Hydrazinylmethyl)pyrazine hydrochloride

Cat. No.: B580336
CAS No.: 1263285-94-4
M. Wt: 160.605
InChI Key: SDVHGHBNLLVKPQ-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)pyrazine hydrochloride is a chemical compound with the molecular formula C₅H₉ClN₄.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)pyrazine hydrochloride typically involves the reaction of pyrazine derivatives with hydrazine. One common method includes the reaction of 2-chloromethylpyrazine with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydrazinylmethyl)pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazine derivatives .

Scientific Research Applications

2-(Hydrazinylmethyl)pyrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    2-(Hydrazinylmethyl)pyrazine: A closely related compound without the hydrochloride group.

    Pyrazine derivatives: Other pyrazine-based compounds with different substituents.

Uniqueness: 2-(Hydrazinylmethyl)pyrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrazinylmethyl group and the hydrochloride salt form enhances its reactivity and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

pyrazin-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-9-4-5-3-7-1-2-8-5;/h1-3,9H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVHGHBNLLVKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677443
Record name 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-94-4
Record name 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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